molecular formula C16H22ClN3O B2648923 N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride CAS No. 1323330-69-3

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride

Cat. No. B2648923
CAS RN: 1323330-69-3
M. Wt: 307.82
InChI Key: YDIVCKNXXJKUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride” is a compound that belongs to the pyrazole family . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of pyrazoles is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Polarographic Behavior and Electrochemical Studies

  • Polarographic Reduction Analysis : In a study focusing on the polarographic behavior of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, it was discovered that these compounds exhibit unique electrochemical properties in acidic and alkaline solutions, suggesting their potential in electrochemical sensors and analytical chemistry applications (Ravindranath et al., 1983).

Synthesis and Molecular Design

  • Novel Synthesis Approaches : Research into the straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones showcases innovative synthetic routes, potentially enhancing the accessibility of pyrazole derivatives for research and development in various scientific fields (Rosa et al., 2008).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some studies have focused on synthesizing and evaluating pyrazole derivatives for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of pyrazole derivatives showed promising results against various bacterial and fungal strains, suggesting their utility in addressing resistant microbial infections (Sharshira & Hamada, 2012).

Material Science and Catalysis

  • Catalytic Applications : The use of pyrazole derivatives in catalytic asymmetric [3+2] cycloaddition processes, as demonstrated in one study, reveals their potential role in the development of new catalytic systems for the synthesis of cyclopentenes, which are valuable intermediates in organic synthesis (Han et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride” is not explicitly mentioned in the search results, pyrazoles are known to have a wide range of biological activities . For instance, some compounds have shown potent in vitro antipromastigote activity .

Future Directions

Pyrazoles have been gaining popularity since the early 1990s due to their wide range of applications . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the design of novel pyrazoles, disclosure of innovative routes for synthesizing pyrazoles, examination of different potencies of pyrazoles, and seeking potential applications of pyrazoles .

properties

IUPAC Name

N-butyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.ClH/c1-4-5-11-19(14-9-7-6-8-10-14)16(20)15-12-18(3)17-13(15)2;/h6-10,12H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIVCKNXXJKUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CN(N=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.